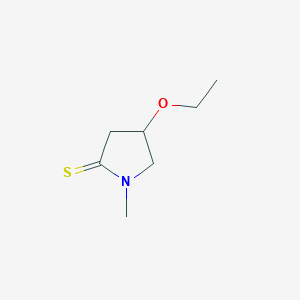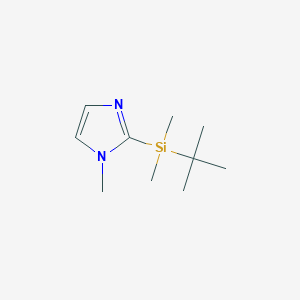
4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde
Overview
Description
MRZ-99030 Hydrochloride is a small molecule with neuroprotective activity, primarily known for its role as a modulator of β-amyloid aggregation. This compound has shown promise in protecting retinal ganglion cells and axons in models of glaucoma and age-related macular degeneration
Scientific Research Applications
MRZ-99030 Hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to provide neuroprotection in animal models of glaucoma and age-related macular degeneration . The compound’s ability to modulate β-amyloid aggregation makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, MRZ-99030 Hydrochloride has been studied for its potential to protect retinal ganglion cells and axons, offering a new avenue for the treatment of glaucoma .
Safety and Hazards
Preparation Methods
The synthesis of MRZ-99030 Hydrochloride involves several steps, including surface plasmon resonance, dynamic light scattering, atomic force microscopy, CD-spectroscopy, SDS PAGE, Western blots, fluorescence resonance energy transfer, transmission electron microscopy, thioflavin-T staining, long-term potentiation, and patch clamp techniques . These methods help in the preparation and characterization of the compound, ensuring its efficacy and stability.
Chemical Reactions Analysis
MRZ-99030 Hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with β-amyloid species. It promotes the formation of large, amorphous, globular β-amyloid species, preventing the formation of toxic oligomeric β-amyloid species . This modulation is achieved through a non-amyloidogenic self-propagating pathway, reducing the amount of intermediate toxic soluble oligomeric β-amyloid species .
Comparison with Similar Compounds
MRZ-99030 Hydrochloride is unique in its ability to modulate β-amyloid aggregation without preventing direct protein-protein interactions between monomeric β-amyloid species . Similar compounds include N-methyl-D-aspartate receptor antagonists such as dizocilpine and β-amyloid antibodies . MRZ-99030 Hydrochloride stands out due to its specific mechanism of promoting non-amyloidogenic β-amyloid aggregation and its potential for topical administration in treating glaucoma and age-related macular degeneration .
Properties
IUPAC Name |
4-(2-phenylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKNBQCVYQQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371867 | |
| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-58-4 | |
| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)





![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

